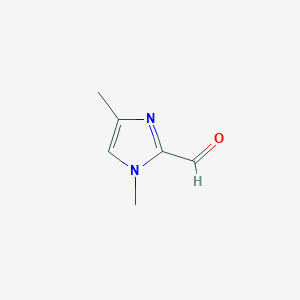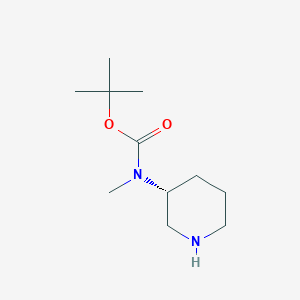
1,4-dimethyl-1H-imidazole-2-carbaldehyde
Overview
Description
“1,4-dimethyl-1H-imidazole-2-carbaldehyde” is a chemical compound with the CAS Number: 933728-48-4 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 1,4-dimethyl-1H-imidazole-2-carbaldehyde . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1,4-dimethyl-1H-imidazole-2-carbaldehyde” is 1S/C6H8N2O/c1-5-3-8(2)6(4-9)7-5/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “1,4-dimethyl-1H-imidazole-2-carbaldehyde” were not found in the retrieved data, imidazoles in general are known to participate in a variety of chemical reactions. For example, imidazoles can be formed via the cyclization of amido-nitriles .
Physical And Chemical Properties Analysis
“1,4-dimethyl-1H-imidazole-2-carbaldehyde” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Organic Synthesis
1,4-dimethyl-1H-imidazole-2-carbaldehyde: is a valuable intermediate in organic synthesis. Its aldehyde group can undergo various chemical reactions, making it a versatile building block for constructing complex molecules. For instance, it can participate in condensation reactions to form Schiff bases, which are crucial in synthesizing pharmaceuticals and dyes .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to create imidazole-based scaffolds. Imidazoles are present in many drugs due to their biological activity. They can act as antifungals , antibacterials , and anticancer agents . The dimethyl groups on the imidazole ring can influence the lipophilicity and pharmacokinetic properties of the derived drugs .
Agrochemical Development
Imidazole derivatives are also explored for their potential in agrochemicals. They can serve as fungicides or growth regulators in agriculture. The structural modification of imidazole rings, such as the addition of a carbaldehyde group, can lead to compounds with enhanced activity and selectivity .
Material Science
In material science, 1,4-dimethyl-1H-imidazole-2-carbaldehyde can be used to synthesize polymers and coatings with specific properties. Imidazole rings can impart thermal stability and mechanical strength to materials, making them suitable for high-performance applications .
Catalysis
This compound can act as a ligand in catalytic systems due to its ability to coordinate with metals. It can be involved in the synthesis of catalysts that are used in a variety of chemical reactions, including oxidation , reduction , and cross-coupling reactions .
Solar Energy Research
Imidazole derivatives are being investigated for their use in dye-sensitized solar cells (DSSCs) . The electron-rich nature of the imidazole ring and the presence of the aldehyde group can be exploited to design dyes that absorb sunlight efficiently and convert it into electricity .
Sensor Technology
The aldehyde group in 1,4-dimethyl-1H-imidazole-2-carbaldehyde can react with various analytes, making it useful for developing chemical sensors . These sensors can detect environmental pollutants, toxins, or biomarkers for diseases .
Biochemistry
In biochemistry, imidazole derivatives can be used to study enzyme mechanisms, particularly those involving histidine (which contains an imidazole ring). They can act as enzyme inhibitors or probes to understand the role of histidine in enzymatic reactions .
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Future Directions
Imidazole derivatives, such as “1,4-dimethyl-1H-imidazole-2-carbaldehyde”, have a broad range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted imidazoles is of strategic importance .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzymatic reactions, and gene regulation .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-dimethyl-1H-imidazole-2-carbaldehyde These factors could include pH, temperature, and the presence of other molecules in the environment
properties
IUPAC Name |
1,4-dimethylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8(2)6(4-9)7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAORANYZIRHLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
933728-48-4 | |
| Record name | 1,4-dimethyl-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)

![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)





![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)


![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)